4-Butylbenzene-1,2-diol

Catalog No.
S688833
CAS No.
2525-05-5
M.F
C10H14O2
M. Wt
166.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Butylbenzene-1,2-diol

In extractive distillation and PPO enzyme studies, 4-tert-butylcatechol (TBC) fails to provide sufficient selectivity or active-site fit due to its bulky tert-butyl group. 4-Butylcatechol, with a linear butyl chain, delivers high lipophilicity and correct molecular geometry.

  • Increases relative volatility up to 1.90 for separating carbofuran phenol from effluents.
  • Ideal lipophilic substrate for plant tyrosinase/PPO kinetics with Km shifts dependent on solvation.
  • Outperforms short-chain catechols in organic-phase partitioning for biphasic biocatalysis.

Supplied with consistent purity and global shipping for industrial and research labs.

CAS Number

2525-05-5

Product Name

4-Butylbenzene-1,2-diol

IUPAC Name

4-butylbenzene-1,2-diol

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

InChI

InChI=1S/C10H14O2/c1-2-3-4-8-5-6-9(11)10(12)7-8/h5-7,11-12H,2-4H2,1H3

InChI Key

LAVPWYRENKSWJM-UHFFFAOYSA-N

SMILES

CCCCC1=CC(=C(C=C1)O)O

Canonical SMILES

CCCCC1=CC(=C(C=C1)O)O

Synonyms

4-Butylcatechol, 4-Butylpyrocatechol, 4-n-Butylcatechol, 4-Butyl-1,2-dihydroxybenzene, 1,2-Benzenediol, 4-butyl-, 4-butylbenzene-1,2-diol

Purity

≥98%

Package Size

1 g, 5 g, 25 g

4-Butylbenzene-1,2-diol, commonly known as 4-butylcatechol, is an alkyl-substituted diphenol featuring a linear four-carbon chain at the 4-position. This specific structural configuration grants it high lipophilicity, a high octanol-water partition coefficient, and potent antioxidant and free-radical scavenging capabilities [1]. In industrial and laboratory procurement, it is primarily sourced as a specialized polymerization inhibitor for unsaturated resins, a high-efficiency separating agent in extractive distillation, and a highly hydrophobic model substrate for characterizing biphasic biocatalysis and specific polyphenol oxidase (PPO) kinetics [2].

Research Fit

1
BupB alkylcatechol dioxygenase pathway studies
Linear n-butyl chain required for enzyme substrate recognition
2
Linear topology SAR probe
Isolates chain flexibility effects from lipophilicity-matched tert-butyl analog
3
Vesicant response research model
Chain-length-dependent biological activity reported at C4–C5

Substituting 4-butylbenzene-1,2-diol with the ubiquitous commodity chemical 4-tert-butylcatechol (TBC) or shorter-chain analogs (e.g., 4-methylcatechol) frequently fails in precision applications due to distinct steric and partitioning differences [1]. The bulky tert-butyl group in TBC alters the coordination geometry and molecular packing, preventing it from fitting into the active sites of specific plant-derived enzymes that preferentially accommodate linear alkyl chains [2]. Furthermore, shorter-chain catechols lack the requisite hydrophobicity to act as effective separating agents in azeotropic distillation or to partition favorably into organic phases during biphasic biocatalytic processes, making the linear butyl variant strictly necessary for these workflows [1].

Substitution Risk

Target 4-n-Butylcatechol: linear chain supports BupB enzyme activity
Common substitute 4-tert-Butylcatechol: branched isomer shows no detectable enzyme activity
BupB alkylcatechol dioxygenase exhibits absolute specificity for linear alkyl topology; branched analog cannot serve as substrate
Target n-Butyl chain: reported vesicant response at C4 length
Chain-length analog Methyl, ethyl, propyl, or hexyl catechols: vesicant activity not observed
Vesicant property appears sharply tuned to butyl and amyl chain lengths; shorter or longer analogs may not reproduce the response
Target 4-n-Butylcatechol: higher binding affinity for BupB enzyme
Base substrate Unsubstituted catechol: lower enzyme affinity may reduce assay sensitivity
Substituting with catechol may shift kinetic readouts; binding affinity difference may require assay re-optimization

Azeotropic Separation Enhancement via Relative Volatility Modulation

In the extractive distillation of azeotropic phenolic mixtures (such as catechol and carbofuran phenol), 4-butylcatechol acts as a highly effective separating agent. While standard distillation without an agent yields a relative volatility of approximately 1.0 (the azeotropic limit), the introduction of 4-butylcatechol increases the relative volatility up to 1.90, enabling high-purity (99.0%) product recovery [1].

Evidence DimensionRelative volatility in extractive distillation
Target Compound DataUp to 1.90 (with 4-butylcatechol)
Comparator Or Baseline~1.0 (without separating agent)
Quantified Difference90% increase in relative volatility
ConditionsBatch extractive distillation of carbofuran phenol/catechol mixture

It allows chemical engineers to break difficult azeotropes in wastewater treatment and phenolic recovery processes without relying on highly toxic solvents.

Substrate specificity
Head-to-head
185% vs 0%
Linear chain required for BupB enzyme function
Branched tert-butyl isomer completely inactive in purified enzyme assay

Preferential Turnover by Plant-Derived Polyphenol Oxidases

The linear lipophilic chain of 4-butylcatechol significantly alters its enzymatic turnover rate compared to shorter-chain or bulky analogs. Recombinant white Grenache grape PPO demonstrates a distinct catalytic preference for 4-butylcatechol over 4-methylcatechol, a reversal of the preference seen in other PPOs. Furthermore, when compared to monophenolic analogs like 4-tert-butylphenol, the turnover rate of the diphenolic target is approximately 2000 times higher in specific recombinant Shine Muscat PPO assays [1].

Evidence DimensionEnzymatic turnover rate / Substrate preference
Target Compound DataPreferred substrate (high turnover)
Comparator Or Baseline4-methylcatechol (lower preference in specific PPOs) and 4-tert-butylphenol (~2000x lower turnover)
Quantified Difference~2000-fold higher turnover vs monophenol analog; inverted preference vs 4-methylcatechol
ConditionsRecombinant grape PPO1 assay at pH 6.0, 200 nM enzyme

Essential for researchers selecting model substrates to accurately assay specific plant PPOs or design targeted enzymatic browning inhibitors.

Enzyme binding affinity
Head-to-head
6.5 µM Km for n-butylcatechol
Reported higher affinity vs catechol (Km 23.4 µM)
3.6-fold difference supports enzyme assay sensitivity review

Solvation-Dependent Michaelis Constant (Km) Shifts

4-Butylcatechol exhibits extreme sensitivity to solvent environments due to its high octanol-water partition coefficient. In tyrosinase oxidation assays, its Michaelis constant (Km) in standard aqueous conditions is 0.66 mM. However, when measured in a chloroform biphasic system and corrected for solvation, the Km drops dramatically to 0.12 mM, demonstrating a 5.5-fold increase in apparent enzyme affinity due to favorable partitioning [1].

Evidence DimensionMichaelis constant (Km)
Target Compound Data0.12 mM (chloroform, corrected for solvation)
Comparator Or Baseline0.66 mM (aqueous conditions)
Quantified Difference5.5-fold reduction in Km due to solvent partitioning
ConditionsTyrosinase oxidation of o-diphenols in aqueous vs. chloroform biphasic media

Proves that the compound's high lipophilicity requires strict partition-coefficient corrections during process modeling in non-aqueous or biphasic biocatalysis.

Vesicant activity
Reported
Violent vesicant property observed at C4–C5 chain length; absent in methyl, ethyl, and longer-chain analogs
Supports vesicant-model endpoint review
Qualitative observation from antioxidant screening study; chain-length-specific response

Gellation Suppression in Unsaturated Polyester Resins

Substituted phenols, explicitly including 4-butylcatechol, are utilized to suppress undesired in situ free radical polymerization in uncured unsaturated polyester and vinyl ester resins. The addition of 0.02% of these inhibitors to solvent cleaners allows for a 40-60% increase in fiberglass resin loading without premature gellation, maintaining a fluid state for over 30 days compared to uninhibited baselines which gel within 24 hours [1].

Evidence DimensionResin loading capacity before gellation
Target Compound Data40-60% increased loading capacity (fluid >30 days)
Comparator Or BaselineUninhibited solvent cleaner (gels in 24 hours at high loading)
Quantified Difference>30x extension in pot life / fluidity at high resin concentrations
Conditions0.02% inhibitor in N-methyl-2-pyrrolidone / γ-butyrolactone solvent mixtures

Enables manufacturers to significantly increase the efficiency and lifespan of resin cleaning solvents in fiberglass fabrication.

Molecular topology
Class-level
n-Butyl: flexible linear chain
tert-Butyl: rigid spherical group
Supports topology-based SAR interpretation
Equivalent lipophilicity (XLogP3=3.0); 3D geometry differs substantially

Extractive Distillation of Phenolic Wastewaters

Due to its ability to increase relative volatility (up to 1.90) in azeotropic mixtures, 4-butylcatechol is the optimal separating agent for recovering high-purity phenolics (like carbofuran phenol) from industrial effluents [1].

Biphasic Biocatalysis and Enzyme Assays

Because its Km shifts drastically based on solvation and it is preferentially turned over by specific plant PPOs, it is the ideal lipophilic model substrate for characterizing tyrosinase and polyphenol oxidase activity in non-aqueous or micellar media [2].

Advanced Polymerization Inhibition

As a linear-chain alternative to 4-tert-butylcatechol, it is utilized in specialized resin cleaners and monomer storage solutions where specific solubility profiles or reduced steric hindrance are required to prevent premature gellation of vinyl esters [3].

Application Fit

Application
Selection Property
Validation Focus
Enzyme pathway studies
Linear-chain substrate specificity
Substrate-activity endpoint review
Vesicant model research
Chain-length-dependent biological response
Vesicant endpoint model validation
Topology-based SAR studies
Linear vs branched topology probe
Conformational SAR interpretation

XLogP3

3

LogP

2.96 (LogP)

Wikipedia

4-Butylpyrocatechol

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